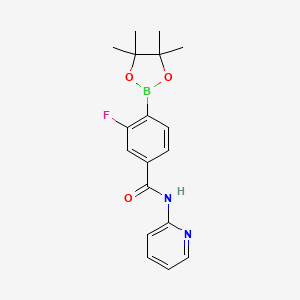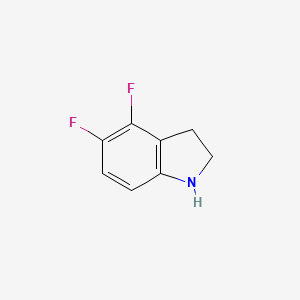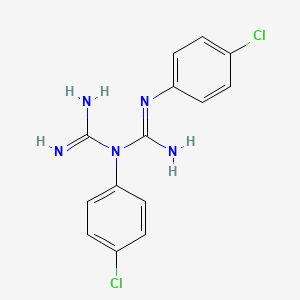
Imidodicarbonimidicdiamide, N,N'-bis(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Imidodicarbonimidicdiamide, N,N’-bis(4-chlorophenyl)- typically involves the reaction of 4-chloroaniline with cyanamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Imidodicarbonimidicdiamide, N,N’-bis(4-chlorophenyl)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can also be reduced under specific conditions to yield reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated imidodicarbonimidicdiamide derivatives, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Imidodicarbonimidicdiamide, N,N’-bis(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a reference standard in pharmaceutical research.
Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of Imidodicarbonimidicdiamide, N,N’-bis(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Phenformin hydrochloride: Another biguanide derivative with similar structural features.
Buformin hydrochloride: A related compound with similar chemical properties.
Metformin hydrochloride: A widely used antidiabetic drug with a similar core structure.
Uniqueness: Imidodicarbonimidicdiamide, N,N’-bis(4-chlorophenyl)- is unique due to its specific substitution pattern with two 4-chlorophenyl groups. This structural feature imparts distinct chemical and biological properties, differentiating it from other biguanide derivatives .
Propriétés
Formule moléculaire |
C14H13Cl2N5 |
|---|---|
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
1-carbamimidoyl-1,2-bis(4-chlorophenyl)guanidine |
InChI |
InChI=1S/C14H13Cl2N5/c15-9-1-5-11(6-2-9)20-14(19)21(13(17)18)12-7-3-10(16)4-8-12/h1-8H,(H3,17,18)(H2,19,20) |
Clé InChI |
BNYOIEBKJWMIRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C(N)N(C2=CC=C(C=C2)Cl)C(=N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



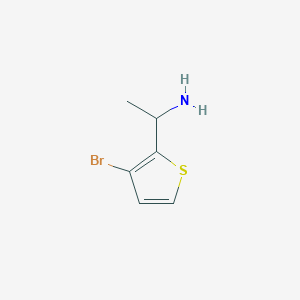

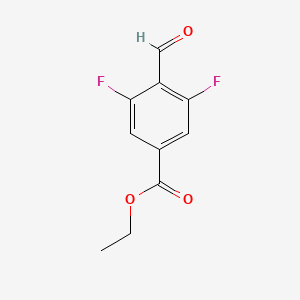
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276496.png)
![Ethyl 2-[3-amino-6-(4-chlorophenyl)thieno[2,3-B]pyridine-2-amido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12276497.png)
![[1,1'-Biphenyl]-2-amine, 2',4'-dichloro-](/img/structure/B12276507.png)
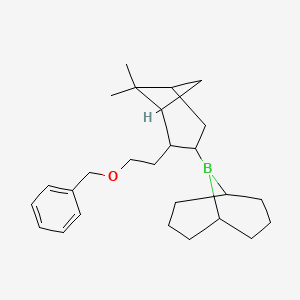
![1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12276523.png)
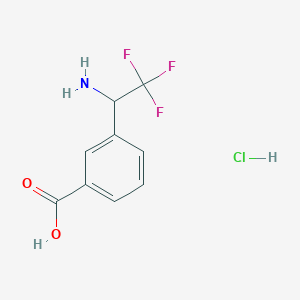

![5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B12276529.png)
